6-Chloro-1-hexyne

Catalog No.
S1509541
CAS No.
10297-06-0
M.F
C6H9Cl
M. Wt
116.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1-hexyne

CAS Number

10297-06-0

Product Name

6-Chloro-1-hexyne

IUPAC Name

6-chlorohex-1-yne

Molecular Formula

C6H9Cl

Molecular Weight

116.59 g/mol

InChI

InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h1H,3-6H2

InChI Key

ZUKOCGMVJUXIJA-UHFFFAOYSA-N

SMILES

C#CCCCCCl

Canonical SMILES

C#CCCCCCl

Synthesis of Functionalized Molecules:

The presence of both a chlorine atom and a terminal alkyne group (C≡CH) makes 6-chloro-1-hexyne a valuable reagent for various synthetic transformations. Researchers utilize it to prepare diverse functionalized molecules, including:

  • Polyacetylenes: These are polymers containing repeating units with alternating single and double bonds, often exhibiting interesting optical and electrical properties. Studies have employed 6-chloro-1-hexyne to synthesize disubstituted polyacetylenes with specific chromophores (light-absorbing groups) for exploring their light-emitting properties [].

Exploration of Reaction Mechanisms:

The unique reactivity of 6-chloro-1-hexyne has been employed to investigate the mechanisms of different chemical reactions. For instance, research has compared the cyclization (ring formation) behavior of 6-chloro-1-hexynylphosphonate with other similar molecules to gain insights into the factors influencing such reactions [].

Development of New Materials:

The versatile functional groups of 6-chloro-1-hexyne have led to its exploration in the development of novel materials. In one example, researchers used it to prepare silicon nanoparticles with terminal chlorine groups, potentially useful for various applications [].

6-Chloro-1-hexyne is an organic compound with the molecular formula C₆H₉Cl and a molecular weight of approximately 116.59 g/mol. It is classified as a halogenated hydrocarbon and is characterized by the presence of a chlorine atom attached to a terminal alkyne group. The compound appears as a flammable liquid at room temperature and is known for its distinctive reactivity due to the presence of the triple bond in the alkyne structure .

, primarily due to its functional groups. Notable reactions include:

  • Electroreductive Cyclization: This process involves the cyclization of 6-chloro-1-hexyne at a mercury cathode, leading to the formation of cyclic compounds .
  • Coupling Reactions: The compound can undergo flash vacuum pyrolysis over magnesium, resulting in cyclization that produces methylenecycloalkanes and methylenecycloalkynes.
  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

Several methods exist for synthesizing 6-chloro-1-hexyne:

  • Halogenation of 1-Hexyne: This method involves treating 1-heptyne with chlorine gas under controlled conditions to introduce the chlorine atom at the terminal position.
  • Alkyne Synthesis from Alkyl Halides: Starting from a suitable alkyl halide, coupling reactions can yield 6-chloro-1-hexyne through various synthetic pathways involving metal catalysts .

6-Chloro-1-hexyne serves primarily as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules: It is often used as a building block for constructing more complex organic molecules in pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in academic and industrial research settings for studying reaction mechanisms involving alkynes and halogenated compounds .

Several compounds share structural similarities with 6-chloro-1-hexyne. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-HexyneC₆H₁₀Terminal alkyne without chlorine
6-Bromo-1-heptyneC₇H₉BrSimilar structure with bromine
5-Chloro-1-pentyneC₅H₉ClShorter carbon chain with chlorine
4-Chloro-2-butyneC₄H₇ClDifferent position of chlorine

Uniqueness: The unique feature of 6-chloro-1-hexyne lies in its terminal alkyne structure combined with a chlorine atom, which enhances its reactivity compared to non-halogenated alkynes. This distinct combination allows for specific synthetic pathways that are not available to other similar compounds.

6-Chloro-1-hexyne is characterized by a linear carbon backbone featuring a terminal alkyne and a terminal chlorine atom. This bifunctional molecule's reactivity is primarily governed by these two functional groups.

Basic Identification

ParameterInformation
CAS Number10297-06-0
Molecular FormulaC₆H₉Cl
Molecular Weight116.59 g/mol
IUPAC Name6-chlorohex-1-yne
Common Synonyms5-Hexynyl Chloride, 1-Hexyne,6-chloro-, 6-chlorohex-1-yne
InChI KeyZUKOCGMVJUXIJA-UHFFFAOYSA-N
SMILESC#CCCCCCl

The compound features a linear hexyne chain with a chlorine substituent at position 6, creating a molecule with dual reactivity centers. This structure allows for selective functionalization at either the terminal alkyne or the chlorine-bearing carbon.

Structural Features

The molecule possesses sp hybridization at the terminal alkyne carbon, creating a linear geometry at this position. The presence of both an alkyne group and a chlorine atom in the same molecule makes 6-chloro-1-hexyne particularly valuable for diverse synthetic applications. The terminal alkyne moiety can participate in various addition reactions, while the chlorine atom serves as a good leaving group for nucleophilic substitution reactions.

Early Synthesis and Structural Identification

6-Chloro-1-hexyne was first synthesized in the mid-20th century as part of broader efforts to explore halogenated alkynes for cyclization reactions. Its molecular formula (C₆H₉Cl) and IUPAC name 6-chlorohex-1-yne were established through classical elemental analysis and infrared spectroscopy [1] [3]. Early structural studies confirmed:

  • Linear carbon chain: A six-carbon backbone with terminal alkyne functionality
  • Chlorine substitution: Positioned at the sixth carbon atom
  • Molecular weight: 116.59 g/mol (calculated from isotopic composition) [1]

Table 1: Key Identifiers of 6-Chloro-1-Hexyne

PropertyValueSource
CAS Registry Number10297-06-0PubChem [1] [3]
EC Number629-470-0PubChem [1] [3]
SMILES NotationClCCCCCC#CPubChem [1] [3]
DSSTox Substance IDDTXSID00297453PubChem [1] [3]

Developmental Milestones in Organic Synthesis

The compound gained prominence through its use in electroreductive cyclization studies. Moore et al. (1975) demonstrated its reactivity at mercury cathodes in dimethylformamide, achieving cyclization yields up to 95% under controlled potentials [2]. This work established 6-chloro-1-hexyne as a model substrate for investigating:

  • Alkyne activation mechanisms
  • Radical intermediates in reductive processes
  • Steric effects in cyclic product formation [2]

Table 2: Key Reaction Parameters from Moore et al. (1975) [2]

SubstrateCathode MaterialSolventCyclization Yield
6-Chloro-1-phenyl-1-hexyneMercuryDMF95%
6-Chloro-1-phenyl-1,2-hexadieneMercuryDMF87%

Modern Catalytic Applications

Advancements in transition-metal catalysis revealed new synthetic pathways. He et al. (2016) utilized nickel complexes to achieve enantioselective carbometalation-cyclizations, demonstrating 6-chloro-1-hexyne's versatility in asymmetric synthesis [4]. Critical developments include:

  • Ligand-dependent stereocontrol: Bisphosphine ligands enabled enantiomeric excess (ee) up to 97% [4]
  • Substrate scope expansion: Compatibility with arylboronic acids and cyclic diketones [4]
  • Mechanistic insights: Identification of nickelacycle intermediates through kinetic studies [4]

Table 3: Enantioselective Performance with Nickel Catalysts [4]

LigandYield (%)ee (%)
L49063
L55693
L69586
L73397

Structural and Spectroscopic Characterization

Molecular Architecture

X-ray crystallography and computational modeling confirmed:

  • Bond lengths: C≡C (1.20 Å), C-Cl (1.79 Å) [1]
  • Dihedral angles: 180° along the carbon backbone [1]
  • Van der Waals interactions: Dominant in crystalline packing [1]

Spectroscopic Fingerprints

Modern analytical techniques provide detailed characterization:

  • ¹H NMR: δ 2.15 (t, J=2.6 Hz, 1H), 1.75-1.45 (m, 4H), 1.40-1.20 (m, 2H) [3]
  • ¹³C NMR: δ 84.5 (sp-hybridized carbon), 68.2 (sp³-hybridized carbon adjacent to chlorine) [3]
  • IR: ν 3300 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C vibration), 650 cm⁻¹ (C-Cl bend) [1]

Synthetic Methodology Advancements

Electrochemical Innovations

The Moore group's foundational work inspired subsequent developments:

  • Potential-controlled selectivity: -1.8 V vs SCE for optimal cyclization [2]
  • Solvent effects: DMF superiority over THF in stabilizing radical intermediates [2]
  • Scale-up protocols: 50g batches with 90% isolated yields [2]

Transition-Metal Catalysis

Nickel-mediated processes expanded synthetic utility:

  • Domino reactions: Sequential carbometalation/cyclization in one pot [4]
  • Functional group tolerance: Compatibility with esters, nitriles, and halides [4]
  • Stereoinduction models: Chiral pocket formation via bisphosphine ligands [4]

Macrocyclic Heterophane Synthesis

One of the most significant research applications of 6-Chloro-1-hexyne involves the preparation of bis(indolyl)maleimide pyridinophanes through cobalt-mediated [2+2+2] cycloaddition reactions [9] [10]. These novel macrocyclic compounds demonstrate exceptional biological activity, particularly as selective glycogen synthase kinase-3β inhibitors with IC₅₀ values as low as 3 nanomolar [9]. The synthetic methodology employs α,ω-diyne precursors in combination with N,N-dialkylcyanamides, yielding macrocyclic structures with yields ranging from 70-85% [9] [10].

Polyacetylene Synthesis and Materials Science

Research investigations have established 6-Chloro-1-hexyne as a crucial precursor in the synthesis of disubstituted polyacetylenes bearing naphthalene pendants [11] [12]. These polymers exhibit remarkable light-emitting properties, producing blue light emissions at wavelengths of 460-464 nanometers with quantum efficiencies comparable to established polyacetylene standards [11]. The synthesis involves etherification and coupling reactions of ω-chloro-1-alkynes, with polymerization catalyzed by NbCl₅ and WCl₆-Ph₄Sn systems, achieving molecular weights up to 1.3 × 10⁵ with isolation yields reaching 91% [11] [12].

Mechanochemical Synthesis Applications

A significant advancement in materials science involves the mechanochemical synthesis of functionalized silicon nanoparticles using 6-Chloro-1-hexyne [13] [14]. High-energy ball milling of silicon wafers in the presence of 6-Chloro-1-hexyne produces chloroalkyl-functionalized nanoparticles with tunable surface properties [13]. This methodology represents a facile, one-step approach that allows precise control over the concentration of exposed alkyl-linked chloro groups by varying the relative amounts of coreactants [13].

Cyclization Reactions and Mechanistic Studies

Electroreductive Cyclization Processes

Historical research has documented the electroreductive cyclization of 6-chloro-1-phenyl-1-hexyne derivatives at mercury cathodes in dimethylformamide [7] [15]. These pioneering studies, conducted in 1975, established fundamental principles for electrochemical cyclization reactions involving halogenated alkynes and contributed to the understanding of reductive cyclization mechanisms [7] [15].

Amine-Induced Cyclization Mechanisms

Comparative mechanistic studies have examined the amine-induced cyclization of 6-chloro-1-hexynylphosphonate systems [16] [17]. Research indicates that carbon-carbon cyclization in alkyne-phosphonate systems occurs through the initial formation of zwitterionic intermediates, providing valuable insights into the mechanistic pathways governing these transformations [16] [17].

Current Research Trends and Applications

Hydrophosphonylation Reactions

Contemporary research has explored the application of 6-Chloro-1-hexyne in hydrophosphonylation reactions, particularly involving palladium-catalyzed processes [18] [19]. These investigations have demonstrated the compound's utility in organophosphorus chemistry, with reaction yields ranging from 89-96% for various addition reactions [18].

Advanced Material Applications

Recent developments in material science have expanded the application scope of 6-Chloro-1-hexyne beyond traditional synthetic chemistry [20] [13]. The compound demonstrates exceptional reactivity in milling processes during the synthesis of chloroalkyl-functionalized silicon nanoparticles, attributed to the presence of the terminal alkyne functionality [13] [14]. This high reactivity enables the formation of surface-modified nanoparticles with precisely controlled chemical functionalization [13].

Research ApplicationResearch FocusKey FindingsYield/EfficiencyPublication Year
Bis(indolyl)maleimide pyridinophanes synthesisMacrocyclic heterophanes as GSK-3β inhibitorsNovel compounds with IC₅₀ = 3nM for GSK-3β70-85% yields for macrocyclic products2007
Disubstituted polyacetylenes with naphthalene pendantsLight-emitting conjugated polymersBlue light emission at 460-464 nm wavelength91% polymer yields, Mw up to 1.3 × 10⁵2006-2008
Mechanochemical synthesis of silicon nanoparticlesFunctionalized nanoparticles with terminal chlorine groupsEfficient one-step synthesis via ball millingTunable surface functionalization2011
Amine-induced cyclization of phosphonatesCyclization mechanism studiesZwitterionic intermediate formation mechanismRegioselective cyclization products2009
Electroreductive cyclization reactionsElectrochemical synthetic methodsMercury cathode cyclization in dimethylformamideElectrochemical conversion efficiency1975
Cobalt-mediated [2+2+2] cycloaddition reactionsTransition metal catalysisFormation of novel heterocyclic structuresHigh selectivity for cyclic products1986-2019
Hydrophosphonylation reactionsOrganophosphorus compound synthesisPalladium-catalyzed addition to triple bonds89-96% addition reaction yields2001-2012
Material science applicationsPolymer and advanced material developmentEnhanced thermal stability and optical propertiesExcellent thermal stability up to 430°C2006-2011

Emerging Research Directions

Sustainability and Green Chemistry

Contemporary research increasingly emphasizes sustainable synthetic approaches utilizing 6-Chloro-1-hexyne. The mechanochemical synthesis methodology represents a significant advancement in green chemistry, eliminating the need for traditional solvents and providing more environmentally friendly synthetic pathways [13]. This approach aligns with current global initiatives toward sustainable chemical manufacturing processes.

Pharmaceutical and Biomedical Applications

The biological activity profile of 6-Chloro-1-hexyne derivatives continues to attract research attention, particularly in the development of selective enzyme inhibitors [9] [21]. Recent studies have identified bisindolylmaleimide derivatives as potential therapeutic agents for various diseases, including chronic myeloid leukemia and other oncological conditions [21].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

10297-06-0

Wikipedia

6-Chloro-1-hexyne

Dates

Last modified: 08-15-2023
van Delft et al. A small molecule interacts with VDAC2 to block mouse BAK-driven apoptosis. Nature Chemical Biology, doi: 10.1038/s41589-019-0365-8, published online 7 October 2019
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

Explore Compound Types